3-Bromo-2-(thiazolidin-3-yl)benzaldehyde

Beschreibung

Structural Overview and Classification

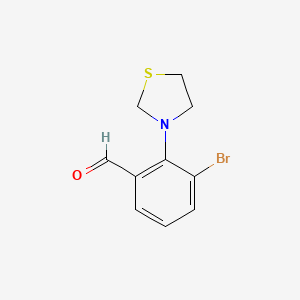

3-Bromo-2-(thiazolidin-3-yl)benzaldehyde belongs to the class of heterocyclic organic compounds featuring a five-membered thiazolidine ring directly attached to a brominated aromatic aldehyde system. The compound's molecular structure consists of a benzene ring bearing an aldehyde functional group at position 1, a bromine atom at position 3, and a thiazolidin-3-yl substituent at position 2. The thiazolidine moiety itself is a saturated five-membered ring containing both sulfur and nitrogen heteroatoms in a 1,3-arrangement, which represents a sulfur analog of the more commonly encountered oxazolidine ring system.

The structural framework can be systematically analyzed through its key components. The benzaldehyde core provides the primary aromatic character and reactive aldehyde functionality, while the bromine substituent introduces halogen-specific electronic and steric effects. The thiazolidine ring contributes heterocyclic complexity and potential coordination sites through its nitrogen atom. This combination results in a molecule with molecular formula C₁₀H₁₀BrNOS, indicating the presence of ten carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, one oxygen atom, and one sulfur atom.

Computational analysis reveals specific geometric parameters for this compound. The molecular weight has been precisely determined as 272.16 g/mol through computational methods employed by PubChem. The compound exhibits specific three-dimensional conformational preferences due to the restricted rotation around the carbon-nitrogen bond connecting the benzene ring to the thiazolidine moiety. The exact mass has been calculated as 270.96665 Da, providing high-precision mass spectrometric identification capabilities.

The classification of this compound extends beyond simple structural categorization. It represents an intersection of several important chemical families: brominated aromatics, heterocyclic aldehydes, and nitrogen-sulfur containing ring systems. This multi-faceted classification underlies its potential utility in diverse synthetic applications and its interest as a research subject in heterocyclic chemistry.

Chemical Identifiers and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full systematic name being 3-bromo-2-(1,3-thiazolidin-3-yl)benzaldehyde. This nomenclature precisely indicates the substitution pattern on the benzene ring and the specific attachment point of the thiazolidine ring through its nitrogen atom at position 3.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1779127-29-5 |

| PubChem Compound Identifier | 71651808 |

| Molecular Formula | C₁₀H₁₀BrNOS |

| International Chemical Identifier | InChI=1S/C10H10BrNOS/c11-9-3-1-2-8(6-13)10(9)12-4-5-14-7-12/h1-3,6H,4-5,7H2 |

| International Chemical Identifier Key | AXQFUGKRIILGSP-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1CSCN1C2=C(C=CC=C2Br)C=O |

The compound is recognized under several synonymous names in chemical databases and literature. Primary synonyms include this compound and 3-BROMO-2-(1,3-THIAZOLIDIN-3-YL)BENZALDEHYDE, with the latter representing an alternative capitalization format commonly employed in certain database systems. Additional nomenclature variations include the descriptor Benzaldehyde, 3-bromo-2-(3-thiazolidinyl)-, which follows an alternative naming convention that places the aldehyde functionality as the primary structural element.

The MDL number MFCD28013292 provides an additional unique identifier used in chemical inventory systems and databases. This identifier system, developed by MDL Information Systems, offers an alternative method for unambiguous compound identification in chemical information management systems.

The Simplified Molecular Input Line Entry System representation C1CSCN1C2=C(C=CC=C2Br)C=O provides a linear text-based description of the molecular structure that can be readily interpreted by chemical software systems. This notation system enables efficient database searching and structural analysis through computational methods.

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of heterocyclic chemistry and the specific advancement of thiazolidine-containing compounds. The thiazolidine core structure itself has roots extending back to early 20th-century organic chemistry, with fundamental synthetic methodologies for thiazolidine ring formation first being established in the 1920s.

The synthetic accessibility of thiazolidine derivatives was significantly enhanced through the development of reliable cyclization methods involving the reaction of carbonyl compounds with cysteamine or related aminothiol compounds. These foundational methods established the groundwork for more complex substituted thiazolidine systems, ultimately enabling the synthesis of compounds such as this compound.

The specific chronology of this compound's first synthesis and characterization can be traced through database records, with the PubChem entry indicating initial creation in August 2013 and subsequent structural modifications documented through May 2025. This timeline reflects the relatively recent synthetic accessibility of this particular substitution pattern, likely coinciding with advances in selective bromination methodologies and improved methods for thiazolidine ring formation.

The compound's emergence also reflects broader trends in heterocyclic chemistry research, particularly the increased interest in multi-functional molecules combining different heterocyclic and aromatic systems. The specific combination of thiazolidine and brominated benzaldehyde functionalities represents a convergence of several synthetic chemistry developments: improvements in regioselective bromination reactions, advances in heterocyclic synthesis, and the growing recognition of thiazolidine derivatives as valuable synthetic intermediates.

Research into related thiazolidine-benzaldehyde systems has demonstrated the synthetic utility of such compounds as intermediates in the preparation of more complex heterocyclic structures. The development of reliable synthetic routes to compounds like this compound has enabled their use in multi-component reactions and condensation processes leading to diverse heterocyclic products.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing an important example of hybrid molecules that combine multiple heterocyclic and aromatic functionalities. The compound exemplifies the modern approach to heterocyclic synthesis that emphasizes the construction of complex, multi-functional molecules through the strategic combination of well-established ring systems.

Within the thiazolidine family, this compound represents a significant structural elaboration beyond the simple parent thiazolidine system. The thiazolidine ring itself, with the formula (CH₂)₃(NH)S, constitutes a fundamental five-membered heterocycle containing both sulfur and nitrogen atoms. The attachment of this ring system to a brominated benzaldehyde core creates opportunities for diverse chemical transformations and applications that are not available in simpler thiazolidine derivatives.

The compound's position is further defined by its relationship to other biologically and synthetically important thiazolidine derivatives. Notable members of this family include the thiazolidinediones used in diabetes treatment, and various antibiotic compounds that incorporate thiazolidine-related ring systems. While this compound differs significantly in its substitution pattern and functional groups, it shares the fundamental heterocyclic architecture that underlies the biological activity of these important compounds.

In synthetic organic chemistry, compounds of this type serve as valuable intermediates for the construction of more complex heterocyclic systems. Research has demonstrated the utility of thiazolidine-substituted aldehydes in Knoevenagel condensation reactions, multi-component synthesis protocols, and cyclization reactions leading to fused ring systems. The presence of the reactive aldehyde functionality in this compound makes it particularly valuable for such synthetic applications.

The bromine substituent adds another dimension to the compound's synthetic utility, providing opportunities for further functionalization through cross-coupling reactions, nucleophilic substitution processes, and metal-catalyzed transformations. This combination of reactive sites positions the compound as a versatile building block for the construction of diverse molecular architectures.

Contemporary research into thiazolidine derivatives has emphasized their role in the development of compounds with biological activity, including antimicrobial, anti-inflammatory, and other pharmacological properties. While specific biological studies of this compound were not identified in the current literature, its structural features suggest potential for similar applications, particularly given the established bioactivity patterns observed in related thiazolidine-containing compounds.

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-(1,3-thiazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNOS/c11-9-3-1-2-8(6-13)10(9)12-4-5-14-7-12/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQFUGKRIILGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 3-bromobenzaldehyde with thiazolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used reagents include bromine, thiazolidine, and appropriate solvents such as ethanol or methanol. The reaction may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-(thiazolidin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-bromo-2-(thiazolidin-3-yl)benzoic acid.

Reduction: Formation of 3-bromo-2-(thiazolidin-3-yl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-2-(thiazolidin-3-yl)benzaldehyde is explored for its potential therapeutic properties, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.61 ± 1.92 | Caspase activation |

| HCT116 | 1.98 ± 1.22 | Modulation of Bcl-2 proteins |

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies reveal its effectiveness against various bacterial strains, particularly Gram-positive bacteria, suggesting its utility in developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

Chemical Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(thiazolidin-3-yl)benzaldehyde involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. The bromine atom and aldehyde group also contribute to its reactivity, allowing it to form covalent bonds with biological molecules. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Functional Group Variations

The following table summarizes critical differences between 3-Bromo-2-(thiazolidin-3-yl)benzaldehyde and its analogs:

Key Observations :

- Electron Effects: Bromine at C3 in all compounds enhances electrophilic substitution at specific positions.

- Reactivity : Thiazolidine and benzothiophene groups (as in ) modulate reactivity compared to hydroxyl or benzyloxy substituents. For example, thiazolidine’s nitrogen may participate in coordination chemistry or intramolecular interactions.

Physical Properties and Stability

- Crystallinity: 3-Bromo-2-hydroxybenzaldehyde exhibits planar molecular geometry with intramolecular O–H···O hydrogen bonding (O···O distance: 2.64 Å) and π-stacking interactions (centroid distance: 3.75 Å) . The thiazolidine analog likely adopts a non-planar conformation due to ring puckering, reducing π-stacking.

- Thermal Stability : Brominated benzaldehydes generally have moderate melting points (e.g., 3-bromobenzaldehyde is liquid at room temperature , while hydroxy analogs are crystalline ). Thiazolidine incorporation may lower melting points due to reduced symmetry.

Biologische Aktivität

3-Bromo-2-(thiazolidin-3-yl)benzaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzaldehyde core substituted with a bromine atom and a thiazolidine ring. The synthesis typically involves the condensation of appropriate thiazolidine derivatives with substituted benzaldehydes under controlled conditions, often utilizing base catalysts to facilitate the reaction.

Synthetic Route

- Starting Materials : Thiazolidine derivatives and brominated benzaldehyde.

- Catalysts : Base catalysts (e.g., sodium hydroxide).

- Conditions : Reaction typically performed in an organic solvent at elevated temperatures.

- Purification : Post-reaction purification through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds containing thiazolidine rings exhibit significant antimicrobial activity. A study evaluating various thiazolidine derivatives found that this compound displayed notable effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Results from MTT assays indicate that this compound exhibits cytotoxic effects, with IC50 values suggesting significant antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| HT-29 | 30 |

| MCF-7 | 20 |

The biological activity of this compound can be attributed to its structural features:

- Thiazolidine Ring : Known for its ability to interact with various biomolecules, potentially inhibiting enzymes involved in cell proliferation.

- Bromine Atom : The presence of bromine may enhance the compound's reactivity and bioavailability, facilitating interactions with cellular targets.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in the Global Journal of Science Frontier Research evaluated the antimicrobial properties of several thiazolidine derivatives, including this compound. The findings confirmed its effectiveness against common pathogens, supporting its potential use as an antimicrobial agent .

- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines, demonstrating significant inhibition of cell growth in MCF-7 cells compared to control groups. The study suggested that the compound induces apoptosis through mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-(thiazolidin-3-yl)benzaldehyde?

A typical synthesis involves the condensation of 3-bromo-2-hydroxybenzaldehyde with thiazolidine derivatives. For example, refluxing 2-bromophenol with paraformaldehyde and triethylamine in tetrahydrofuran (THF) yields salicylaldehyde intermediates, which can undergo Schiff base formation with thiazolidine . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also introduce aryl or heteroaryl groups at the brominated position, as demonstrated in analogous bromobenzothiophene systems . Researchers should optimize reaction conditions (e.g., catalyst loading, solvent polarity) to balance yield and selectivity.

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, analogous brominated aldehydes (e.g., 3-bromobenzaldehyde) require strict adherence to laboratory safety protocols. Key precautions include:

- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Storage in cool, dry conditions away from oxidizing agents due to potential reactivity of the aldehyde group.

- Disposal via approved hazardous waste channels, as brominated compounds may exhibit environmental toxicity .

Q. How is this compound characterized using spectroscopic methods?

- NMR : H and C NMR identify the aldehyde proton (~9.8–10.0 ppm) and thiazolidine ring signals (e.g., S-CH at ~3.5–4.0 ppm). Coupling constants help confirm stereochemistry in the thiazolidine moiety .

- GC-MS : Useful for purity analysis, with fragmentation patterns (e.g., m/z corresponding to bromine isotopes) confirming molecular weight .

- IR : Stretching frequencies for C=O (~1700 cm) and C-Br (~550–600 cm) validate functional groups .

Advanced Research Questions

Q. How can X-ray crystallography elucidate molecular structure and intermolecular interactions?

Single-crystal X-ray diffraction reveals planar geometry and intramolecular hydrogen bonding between the aldehyde and hydroxyl groups (O···O distance: ~2.64 Å; O-H···O angle: ~154°) . Weak intermolecular interactions (e.g., C-H···Br, π-stacking with centroid distances of ~3.75 Å) dictate crystal packing. Researchers should use software like SHELXL for refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms .

Q. What are the challenges in optimizing palladium-catalyzed coupling reactions for derivatives?

Key challenges include:

- Substrate sensitivity : The aldehyde group may undergo undesired oxidation or side reactions. Using protecting groups (e.g., acetal formation) can mitigate this .

- Catalyst selection : Pd(OAc) with ligands (e.g., PPh) enhances efficiency, but bromine’s steric bulk may reduce reactivity. Screen ligands (e.g., XPhos) to improve turnover .

- Byproduct formation : Monitor reaction progress via TLC/GC-MS to detect intermediates (e.g., debrominated products) and adjust temperature/time .

Q. How should researchers address unexpected reaction products in synthesis?

Contradictory outcomes, such as unexpected bromination regiochemistry (e.g., 2-bromo-3-hydroxybenzaldehyde instead of the anticipated isomer), require mechanistic reevaluation . Steps include:

- Isolation and characterization : Use preparative HPLC and spectroscopic comparison to known standards.

- Computational modeling : DFT calculations (e.g., Gibbs free energy of intermediates) to identify favored pathways.

- Reaction condition screening : Vary catalysts, solvents, or temperatures to redirect selectivity .

Methodological Considerations

- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., NMR with X-ray) and consult literature for analogous systems .

- Experimental design : Prioritize reproducibility by documenting exact molar ratios, solvent purity, and reaction atmosphere (e.g., inert gas for air-sensitive steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.